N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
“N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide” is a thieno[3,2-b]pyridine derivative characterized by a fused heterocyclic core, a 4-ethyl substituent, a 7-hydroxy group, a 5-oxo moiety, and a carboxamide-linked 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-20-13-7-8-24-16(13)15(21)14(18(20)23)17(22)19-12-6-5-10(2)9-11(12)3/h5-9,21H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAVIWWRNMQVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular activity and function .
Comparison with Similar Compounds
Comparison with Structurally Related Thieno[3,2-b]pyridine Derivatives
Key Analogues and Substituent Variations
The closest structural analogue is N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (), differing only in the aryl substituent (4-ethoxyphenyl vs. 2,4-dimethylphenyl).
Comparison with Pyridine and Pyrimidine-Based Analogues
Crystallographic and Molecular Packing Considerations
The crystal structure of Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals intermolecular hydrogen bonds between the carboxy group and solvent (DMF), stabilizing the lattice. For the target compound, the 7-hydroxy and carboxamide groups likely form similar hydrogen bonds, influencing melting points and solubility. further highlights how fluorophenyl substituents affect molecular packing in pyrimidine derivatives, suggesting that the target’s dimethylphenyl group may promote tighter packing due to van der Waals interactions .
Biological Activity
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of the hydroxyl and carboxamide functional groups enhances its solubility and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit significant antitumor activity. For instance, in studies involving various thieno derivatives, it was found that certain compounds demonstrated a range of tumor growth inhibition percentages against Sarcoma 180 (Table 1).
| Compound | LD100 (mg/kg) | MTD (mg/kg) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo | 2500 | 1750 | 250 | 61.0 |
| Other derivatives (e.g., 5) | >2500 | – | 250 | 19.0 |
Table 1: Antitumor activity of thieno derivatives against Sarcoma 180 .
The compound's ability to inhibit tumor growth can be attributed to its interaction with cellular pathways involved in cancer progression. Further studies are needed to elucidate the exact mechanisms at play.
Antimicrobial Activity
In addition to antitumor properties, N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo has shown promising antimicrobial activity. A study evaluating various thienopyrimidine derivatives found that certain compounds exhibited significant antibacterial and antimycobacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The MIC values for the compound were determined in vitro and compared with established antibiotics. The results indicated effective inhibition at concentrations lower than those required for traditional antimicrobial agents.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| M. tuberculosis | 64 |
Table 2: MIC values for N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo against selected microbial strains .
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have explored the therapeutic potential of thieno derivatives:
- Antitumor Efficacy : A study reported that a derivative similar to N-(2,4-dimethylphenyl)-4-ethyl showed a significant reduction in tumor size in murine models when administered at optimal doses.
- Antibacterial Testing : In a clinical setting, derivatives were tested against drug-resistant strains of bacteria, demonstrating efficacy comparable to existing treatments while exhibiting lower toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
